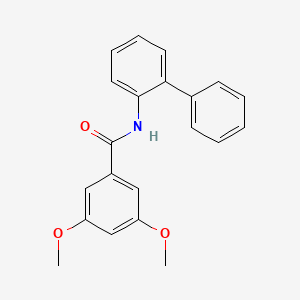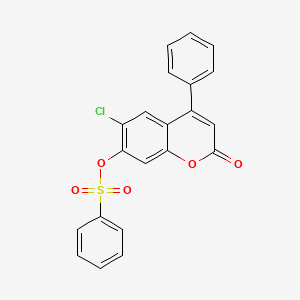![molecular formula C18H17ClN4O3 B5215284 N-(2-CHLOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5215284.png)
N-(2-CHLOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CHLOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyrido[2,3-d]pyrimidine core
Preparation Methods
The synthesis of N-(2-CHLOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrido[2,3-d]pyrimidine intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the desired this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(2-CHLOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom under suitable conditions.
Common reagents and conditions for these reactions vary depending on the desired transformation, but typically involve standard organic solvents and temperature control. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.
Scientific Research Applications
N-(2-CHLOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways. Researchers investigate its potential as an inhibitor or activator of specific enzymes and receptors.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves its interaction with molecular targets within cells. It is known to bind to specific proteins and enzymes, modulating their activity. This binding can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-CHLOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
Piritrexim: A dihydrofolate reductase inhibitor with antitumor activity.
Pyrido[2,3-d]pyrimidine-5-one: Known for its potential as an anticancer agent.
Pyrazolo[3,4-d]pyrimidine: Studied for its antiviral and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-10-8-11(2)20-16-15(10)17(25)23(18(26)22(16)3)9-14(24)21-13-7-5-4-6-12(13)19/h4-8H,9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVOYUNXBHRRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5215201.png)
![N-[2-(1H-indol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide](/img/structure/B5215208.png)
![4-(3,4-Dimethylphenyl)-2-[3-(furan-2-yl)-5-[4-(2-methylpropyl)phenyl]-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide](/img/structure/B5215227.png)
![5,5-DIMETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE](/img/structure/B5215233.png)
![ethyl [3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5215243.png)
![1-bromo-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5215254.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide](/img/structure/B5215260.png)
![1-[3-[[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide](/img/structure/B5215268.png)
![5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5215273.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![(5E)-1-(3-ethoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5215293.png)

![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)

